
1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid is a versatile chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound features a pyrimidine ring attached to a cyclobutane ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it valuable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of cyclobutanecarboxylic acid derivatives and pyrimidine precursors under controlled reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine ring structure and have been studied for their anticancer and enzymatic inhibitory activities.
Cyclobutanecarboxylic acid derivatives: These compounds have similar cyclobutane and carboxylic acid groups and are used in various chemical and biological applications.
Uniqueness
1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid is unique due to its specific combination of a pyrimidine ring and a cyclobutane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-pyrimidin-5-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-4-10-6-11-5-7/h4-6H,1-3H2,(H,12,13) |
Clave InChI |
PSWIHHSIGHBNPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CN=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


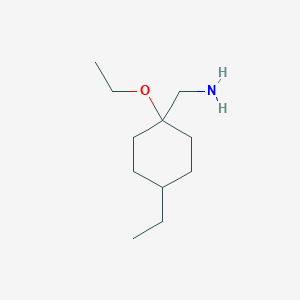
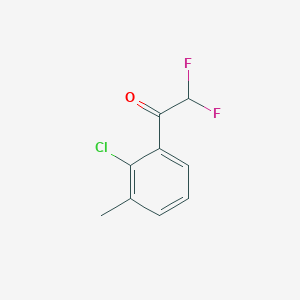
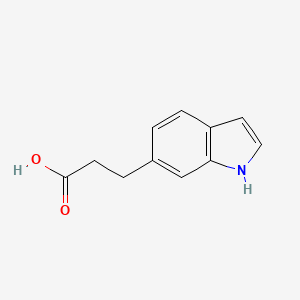
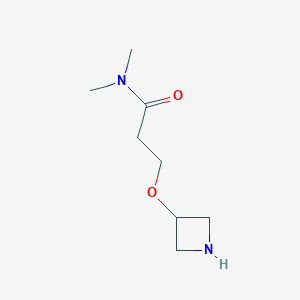
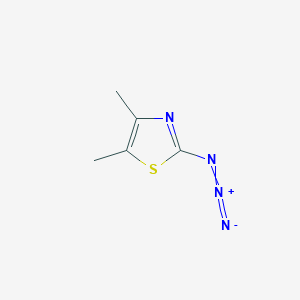

amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
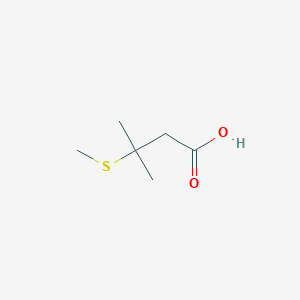



![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
